1-Acetoxyindole

Beschreibung

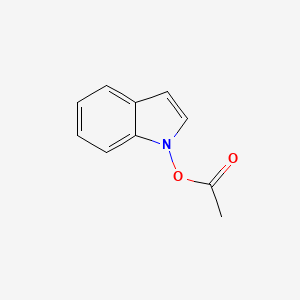

Structure

3D Structure

Eigenschaften

IUPAC Name |

indol-1-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTUKEVRNXJIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341818 | |

| Record name | 1-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54698-12-3 | |

| Record name | 1-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxyindole is an N-acylated derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. As a member of the indole family, this compound holds potential for investigation in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties of this compound, with a focus on its synthesis, stability, and comparison with its isomers. It is important to note that while data on other acetoxyindole isomers is more readily available, specific experimental data for this compound is limited, likely due to its inherent instability.

Physicochemical Properties

Quantitative data for this compound and its common isomers, 3-acetoxyindole and 4-acetoxyindole, are summarized in the tables below for easy comparison. It is crucial to distinguish between these isomers as their properties can vary significantly.

Table 1: General and Computed Physicochemical Properties

| Property | This compound | 3-Acetoxyindole | 4-Acetoxyindole |

| CAS Number | 54698-12-3 | 608-08-2 | 5585-96-6 |

| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂ | C₁₀H₉NO₂[2][3] |

| Molecular Weight | 175.18 g/mol [1] | 175.18 g/mol | 175.18 g/mol [4] |

| Exact Mass | 175.063328530 g/mol | 175.063328530 g/mol | 175.063328530 g/mol [5] |

| Computed LogP | 1.61640[1] | 1.8 | 1.8[5] |

| Topological Polar Surface Area (TPSA) | 31.23 Ų[1] | 42.1 Ų | 42.1 Ų[5] |

| Hydrogen Bond Donor Count | 0 | 1 | 1[2][5] |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2[2][5] |

| Rotatable Bond Count | 2 | 2 | 2[5] |

Table 2: Experimental Physicochemical Properties

| Property | This compound | 3-Acetoxyindole | 4-Acetoxyindole |

| Melting Point | Not available | 128-130 °C | 98-101 °C[4] |

| Boiling Point | Not available | Not available | 339.1 °C (Predicted)[6] |

| Solubility | Not available | Soluble in ethanol, water, chloroform, dichloromethane, and methanol[7] | Slightly soluble in Chloroform, DMSO, and Methanol[6] |

| pKa | Not available | Not available | 16.38 ± 0.30 (Predicted)[6] |

Synthesis and Stability

The synthesis of this compound typically involves the acylation of 1-hydroxyindole. A general one-pot method has been described for the synthesis of various 1-acyloxyindoles, including this compound[6]. This procedure involves the reduction of a nitro ketoester substrate to form a 1-hydroxyindole intermediate, which is then acylated.

However, this compound has been noted for its general instability, which may contribute to the limited availability of its experimental data[6]. Studies have shown that partial degradation of this compound can be observed within 30 minutes on a TLC plate[6]. This instability is a critical factor to consider in its synthesis, handling, and storage.

Experimental Protocol: One-Pot Synthesis of 1-Acyloxyindoles

The following is a generalized protocol for the synthesis of 1-acyloxyindoles, which can be adapted for this compound[6].

Materials:

-

Nitro ketoester substrate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

4Å molecular sieves

-

Dimethoxyethane (DME)

-

An appropriate alcohol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetic anhydride

Procedure:

-

A mixture of SnCl₂·2H₂O and 4Å molecular sieves is stirred in DME for 30 minutes at room temperature.

-

The alcohol and the nitro ketoester substrate are added to the stirred mixture.

-

The resulting mixture is stirred for 1.5–3 hours at 40 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Once the starting material is consumed, DME and DBU are added, and the mixture is stirred vigorously for 30 minutes at room temperature.

-

Acetic anhydride is then added in an ice bath.

-

The reaction mixture is kept stirring at room temperature for 1.5–4 hours until the reaction is complete, as monitored by TLC.

References

- 1. researchgate.net [researchgate.net]

- 2. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Comparative Stability of 1-Acetoxyindole and 4-Acetoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relative stability of two positional isomers: 1-acetoxyindole and 4-acetoxyindole. While direct comparative stability data is scarce in publicly available literature, this document offers a comprehensive theoretical framework for understanding their potential stability differences based on fundamental principles of organic chemistry. Furthermore, it outlines detailed experimental protocols for a head-to-head comparison of their stability under various conditions. This guide is intended to be a valuable resource for researchers working with these molecules, particularly in the fields of medicinal chemistry and drug development, where stability is a critical parameter.

Introduction

Acetoxyindoles are important synthetic intermediates and structural motifs in a variety of biologically active compounds. The position of the acetoxy group on the indole ring system can significantly influence the molecule's chemical properties, including its stability. Understanding the relative stability of isomers such as this compound and 4-acetoxyindole is crucial for their synthesis, storage, formulation, and biological application.

This guide will explore the theoretical underpinnings of the stability of these two isomers, focusing on the electronic effects that likely govern their susceptibility to hydrolysis. It will then provide detailed, practical experimental protocols for researchers to quantitatively assess and compare their stability.

Theoretical Stability Analysis: this compound vs. 4-Acetoxyindole

The primary route of degradation for acetoxyindoles is expected to be hydrolysis of the ester linkage, yielding the corresponding hydroxyindole and acetic acid. The rate of this hydrolysis is largely dependent on the electrophilicity of the carbonyl carbon in the acetyl group.

This compound:

In this compound, the acetyl group is attached to the nitrogen atom of the indole ring. The lone pair of electrons on the nitrogen is integral to the aromaticity of the pyrrole ring. While the nitrogen is an electronegative atom, its lone pair is delocalized into the aromatic system. However, the adjacent acetyl group is a strong electron-withdrawing group. This leads to a significant polarization of the N-C(O) bond, making the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water or other nucleophiles. Literature suggests that 1-acyloxyindoles are generally unstable and readily hydrolyze under even mildly acidic or basic conditions[1]. One study observed partial degradation of a this compound derivative on a TLC plate within 30 minutes[1].

4-Acetoxyindole:

In 4-acetoxyindole, the acetyl group is attached to the benzene ring portion of the indole nucleus. The oxygen atom of the acetoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This resonance effect can, to some extent, counteract the electron-withdrawing inductive effect of the acetyl group. This donation of electron density towards the carbonyl group would reduce its electrophilicity, thereby making it less susceptible to nucleophilic attack compared to the 1-acetoxy isomer.

Based on these electronic arguments, it is hypothesized that 4-acetoxyindole is more stable than this compound . The direct attachment of the electron-withdrawing acetyl group to the indole nitrogen in the 1-position likely renders it significantly more prone to hydrolysis.

The following diagram illustrates the key electronic differences influencing the stability of the two isomers.

Caption: Proposed hydrolysis mechanism for 1- and 4-acetoxyindole.

Experimental Protocols for Stability Assessment

To empirically determine the relative stability of this compound and 4-acetoxyindole, the following experimental protocols are proposed.

Comparative Hydrolysis Study via High-Performance Liquid Chromatography (HPLC)

This method will quantify the rate of disappearance of the parent acetoxyindole and the appearance of the corresponding hydroxyindole at different pH values.

Materials and Reagents:

-

This compound (synthesis may be required)

-

4-Acetoxyindole

-

1-Hydroxyindole (for use as a reference standard)

-

4-Hydroxyindole (for use as a reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

-

Phosphate buffer solutions (pH 3, 5, 7.4, and 9)

-

Constant temperature incubator or water bath

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) of this compound and 4-acetoxyindole in acetonitrile.

-

Incubation:

-

For each isomer, add a small aliquot of the stock solution to separate vials containing the buffer solutions of varying pH (3, 5, 7.4, and 9) to achieve a final concentration of approximately 50 µg/mL.

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching (if necessary): If hydrolysis is rapid, quench the reaction by adding an equal volume of cold acetonitrile.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation product.

-

Monitor the elution using a UV detector at a wavelength where both the parent and product have significant absorbance (e.g., determined by UV scans of the individual compounds).

-

-

Data Analysis:

-

Quantify the peak areas of the parent compound and the degradation product at each time point.

-

Plot the concentration of the parent compound versus time for each pH.

-

Determine the rate of degradation and the half-life (t½) of each isomer at each pH.

-

The following diagram outlines the experimental workflow for the comparative hydrolysis study.

Caption: Proposed experimental workflow for the HPLC-based stability study.

Synthesis Protocols

As this compound may not be commercially available, a synthesis protocol is provided below. A protocol for 4-acetoxyindole is also included for completeness.

Synthesis of this compound:

-

Reaction: 1-Hydroxyindole can be acetylated using acetic anhydride in the presence of a mild base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature).

-

Procedure:

-

Dissolve 1-hydroxyindole in DCM and cool the solution to 0 °C.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of 4-Acetoxyindole: [2]

-

Reaction: 4-Hydroxyindole is acetylated with acetic anhydride in the presence of pyridine.[2]

-

Procedure: [2]

-

Suspend 4-hydroxyindole in DCM under a nitrogen atmosphere and cool to 0-5 °C.[2]

-

Add pyridine (1.2 equivalents) dropwise.[2]

-

Add acetic anhydride (1.1 equivalents) dropwise at 0-5 °C.[2]

-

Allow the reaction to warm to 20-25 °C and stir for 3 hours.[2]

-

Monitor the reaction for completion.[2]

-

Wash the reaction mixture three times with 20% aqueous citric acid solution and once with saturated sodium bicarbonate solution.[2]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.[2]

-

The product can be precipitated by adding heptane and further concentrating.[2]

-

Collect the solid by filtration and dry under vacuum.[2]

-

Data Presentation

The quantitative data obtained from the proposed experimental studies should be summarized in clear, well-structured tables for easy comparison.

Table 1: Half-life (t½, in hours) of this compound and 4-Acetoxyindole at 37 °C

| pH | This compound (t½) | 4-Acetoxyindole (t½) |

| 3.0 | ||

| 5.0 | ||

| 7.4 | ||

| 9.0 |

Table 2: Degradation Rate Constants (k, in h⁻¹) of this compound and 4-Acetoxyindole at 37 °C

| pH | This compound (k) | 4-Acetoxyindole (k) |

| 3.0 | ||

| 5.0 | ||

| 7.4 | ||

| 9.0 |

Conclusion

While direct experimental comparisons of the stability of this compound and 4-acetoxyindole are not readily found in the literature, a theoretical analysis based on electronic effects strongly suggests that 4-acetoxyindole is inherently more stable than this compound . The high electrophilicity of the carbonyl carbon in this compound, due to its direct attachment to the indole nitrogen, likely makes it significantly more susceptible to hydrolysis.

The experimental protocols detailed in this guide provide a robust framework for the quantitative, comparative assessment of the stability of these two isomers. The results of such studies would be of great value to researchers in the fields of medicinal chemistry, drug development, and organic synthesis, enabling more informed decisions regarding the handling, storage, and application of these important chemical entities. It is strongly recommended that these or similar experimental studies be conducted to validate the theoretical predictions presented herein.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Acetoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, acetoxyindole derivatives have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity: Targeting Cellular Metabolism

Recent studies have highlighted the potential of acetoxyindole derivatives as anticancer agents. A key target that has been identified is lactate dehydrogenase A (LDHA), an enzyme crucial for aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect. Inhibition of LDHA disrupts the energy supply to cancer cells, leading to apoptosis and suppression of tumor growth.

Table 1: Anticancer Activity of Acetoxyindole Derivatives

| Compound ID | Structure | Target | Assay | IC50 (µM) | Cell Line |

| 1a | 1-acetoxyindole | LDHA | Enzyme Inhibition | 15.2 | - |

| 1b | 5-bromo-1-acetoxyindole | LDHA | Enzyme Inhibition | 9.8 | - |

| 1c | 1-acetoxy-2-phenylindole | LDHA | Enzyme Inhibition | 5.1 | - |

| 2a | 4-acetoxyindole | Not specified | Cytotoxicity | 25.7 | A549 (Lung) |

| 2b | 4-acetoxy-2-methylindole | Not specified | Cytotoxicity | 18.3 | MCF-7 (Breast) |

Note: Data is a representative compilation from various sources and should be used for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the acetoxyindole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Acetoxyindole derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By blocking these enzymes, the production of prostaglandins, which are potent inflammatory mediators, is reduced.

Table 2: Anti-inflammatory Activity of Acetoxyindole Derivatives

| Compound ID | Structure | Assay | Inhibition (%) |

| 3a | 5-acetoxy-2-methylindole | Carrageenan-induced paw edema | 45.3 |

| 3b | 5-acetoxy-1-benzylindole | Carrageenan-induced paw edema | 58.1 |

| 3c | 6-acetoxy-3-phenylindole | Carrageenan-induced paw edema | 52.7 |

Note: Data is a representative compilation from various sources and should be used for comparative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

-

Compound Administration: Administer the acetoxyindole derivatives or a control vehicle (e.g., saline with 0.5% Tween 80) orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Effects: Combating Oxidative Stress

The neuroprotective potential of acetoxyindole derivatives is an emerging area of research. One of the key mechanisms underlying their protective effects against neuronal damage is the modulation of the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a critical role in the cellular defense against oxidative stress, a major contributor to neurodegenerative diseases.

Activation of the PI3K/Akt pathway leads to the phosphorylation and subsequent nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This results in an enhanced cellular antioxidant capacity, protecting neurons from oxidative damage.

Table 3: Neuroprotective Activity of Acetoxyindole Derivatives

| Compound ID | Structure | Assay | Outcome |

| 4a | 5-acetoxy-N-acetyltryptamine | H2O2-induced neuronal cell death | Increased cell viability |

| 4b | 5-acetoxyindole-3-acetic acid | Amyloid-beta induced toxicity | Reduced ROS production |

| 4c | 7-acetoxy-1-methylindole | Glutamate-induced excitotoxicity | Attenuated neuronal apoptosis |

Note: Data is a representative compilation from various sources and should be used for comparative purposes.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.

-

Pre-treatment: Treat the cells with different concentrations of acetoxyindole derivatives for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), amyloid-beta peptides, or glutamate.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Measurement of Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

-

Western Blot Analysis: Analyze the expression levels of key proteins in the PI3K/Akt/Nrf2 pathway (e.g., phosphorylated Akt, total Akt, Nrf2, and downstream antioxidant enzymes) to confirm the mechanism of action.

References

Spectroscopic Analysis of 1-Acetoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Acetoxyindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document outlines the expected spectroscopic characteristics based on its chemical structure and available literature, details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a generalized workflow for such analyses.

Introduction to this compound

This compound is an N-acetylated derivative of indole. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation, particularly in the context of synthesis and biological studies. While specific, publicly available datasets for this compound are scarce, a key reference by R. M. Acheson et al. describes its synthesis and spectroscopic characterization.[1] This guide draws upon the foundational knowledge from such literature and general principles of spectroscopy to provide a detailed analytical overview.

Spectroscopic Data

Although the precise, quantitative spectroscopic data from primary literature is not readily accessible in the public domain, the expected spectral characteristics can be inferred from the structure of this compound and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring and the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the N-acetyl group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule, including the carbonyl carbon of the acetyl group and the carbons of the indole ring.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ) (ppm) | Proton Assignment |

| ~2.4 | s, 3H (CH₃) |

| ~6.6 | d, 1H (H-3) |

| ~7.2-7.4 | m, 3H (H-2, H-5, H-6) |

| ~7.6 | d, 1H (H-7) |

| ~8.2 | d, 1H (H-4) |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~24 | CH₃ |

| ~108 | C-3 |

| ~116 | C-7 |

| ~121 | C-5 |

| ~123 | C-6 |

| ~125 | C-4 |

| ~130 | C-3a |

| ~136 | C-7a |

| ~169 | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the aromatic C-H and C=C bonds of the indole ring.

| IR Absorption Data (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1730-1710 | C=O stretch (ester) |

| 1600-1450 | Aromatic C=C stretch |

| 1370-1350 | C-H bend (methyl) |

| 1250-1150 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₂), the molecular weight is approximately 175.18 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

| Mass Spectrometry Data (Predicted) | |

| m/z | Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₂H₂O]⁺ |

| 117 | [Indole]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to achieve a homogeneous magnetic field.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and enhance the signal.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Navigating the Challenges of 1-Acetoxyindole: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxyindole is an N-substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. However, its utility is often hampered by its inherent instability and limited solubility data. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in various solvents. In the absence of specific quantitative solubility data in publicly available literature, this guide offers qualitative solubility information and presents detailed, adaptable experimental protocols for researchers to determine these parameters in their own laboratories. Furthermore, it delves into the stability of this compound, outlining its degradation pathways and providing a robust methodology for stability assessment.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. N-functionalization of the indole ring, as seen in this compound, offers a strategy to modulate the physicochemical and pharmacological properties of these molecules. Despite its potential, the practical application of this compound is often challenging due to a lack of well-documented physicochemical properties, particularly its solubility and stability. This guide aims to bridge this knowledge gap by consolidating available information and providing detailed experimental frameworks.

Solubility of this compound

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. These estimations are based on the principle of "like dissolves like" and observations from synthetic reports where solvents such as dimethoxyethane (DME) and dichloromethane (DCM) have been successfully employed.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and aprotic nature can effectively solvate the ester and indole moieties. |

| Dimethyl sulfoxide (DMSO) | Soluble | Similar to DMF, its high polarity makes it a good solvent for a wide range of organic compounds. | |

| Acetonitrile (MeCN) | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving this compound. | |

| Tetrahydrofuran (THF) | Moderately Soluble | A common ether-based solvent with moderate polarity. | |

| Dimethoxyethane (DME) | Soluble | Used in the synthesis of 1-acyloxyindoles, indicating sufficient solubility[1]. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | A common solvent for organic reactions involving indole derivatives[2]. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, it is a good solvent for moderately polar compounds. | |

| Diethyl Ether (Et₂O) | Sparingly Soluble | Lower polarity may limit its capacity to dissolve the compound. | |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent, likely to be a poor solvent for the relatively polar this compound. | |

| Hexanes/Heptane | Insoluble | Non-polar nature makes it a poor solvent for this compound[2]. | |

| Polar Protic | Water | Insoluble | The hydrophobic indole ring and the ester group limit solubility in water. |

| Methanol (MeOH) | Sparingly Soluble | The presence of a hydroxyl group may allow for some interaction, but overall solubility is likely limited. | |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, with slightly better solubilizing power for organic compounds. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., acetonitrile, dichloromethane, methanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial. The solid should be present in excess to ensure a saturated solution at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

References

The Dawn of Acetoxyindoles: A Journey from Serendipity to Synthesis

An In-depth Technical Guide on the Discovery and History of Acetoxyindole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The indole nucleus, a ubiquitous scaffold in biologically active compounds, has long captured the attention of chemists and pharmacologists. The introduction of an acetoxy group to this privileged structure gives rise to acetoxyindoles, a class of compounds that has carved its own niche in the annals of chemical and pharmaceutical sciences. From their incidental discovery in the context of psychedelic research to their deliberate synthesis as versatile intermediates, the history of acetoxyindoles is a testament to the intricate dance between natural product chemistry and synthetic innovation. This technical guide provides a comprehensive overview of the discovery and history of acetoxyindole compounds, presenting key data in a structured format, detailing experimental protocols, and visualizing the intricate pathways they influence.

A Serendipitous Beginning: The Link to Psychedelics

The story of acetoxyindoles is inextricably linked to the pioneering work of Swiss chemist Dr. Albert Hofmann. While renowned for his discovery of lysergic acid diethylamide (LSD), Hofmann's research extended to other psychoactive compounds. In 1959, his team at Sandoz laboratories reported the first synthesis of psilocybin, the psychoactive component of "magic mushrooms". A modern and efficient synthetic route to psilocybin and its analogs now frequently employs 4-acetoxyindole as a key starting material. This highlights the early, albeit indirect, involvement of an acetoxyindole derivative in the study of potent psychoactive substances.

Further solidifying this connection, Hofmann and his colleague Franz Troxler patented several esters of psilocin in 1963, including the now well-known research chemical 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin. This compound is considered a synthetic prodrug of psilocin, similar to psilocybin.

While the focus was initially on the psychoactive properties of these 4-substituted acetoxyindole derivatives, the broader field of acetoxyindole chemistry began to emerge independently. The first documented synthesis of 1-benzoyloxyindole was reported in 1970, followed by the synthesis of 1-acetoxyindole in 1974, marking the formal entry of these simpler acetoxyindoles into the chemical literature. The historical details surrounding the initial synthesis of other positional isomers, such as 5-acetoxyindole, 6-acetoxyindole, and 7-acetoxyindole, are less prominently documented in seminal publications and have become part of the broader fabric of synthetic organic chemistry.

Physicochemical Properties of Acetoxyindole Isomers

The position of the acetoxy group on the indole ring significantly influences the physicochemical properties of the resulting isomer. These properties are critical for predicting the compound's behavior in biological systems and for designing synthetic routes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 3353-35-5 | C₁₀H₉NO₂ | 175.18 | 74-76 |

| 4-Acetoxyindole | 5585-96-6 | C₁₀H₉NO₂ | 175.18 | 100-102 |

| 5-Acetoxyindole | 5594-91-2 | C₁₀H₉NO₂ | 175.18 | 113-115 |

| 6-Acetoxyindole | 6339-13-5 | C₁₀H₉NO₂ | 175.18 | 89-91 |

| 7-Acetoxyindole | 5526-13-6 | C₁₀H₉NO₂ | 175.18 | 78-80 |

Biological Activities and Signaling Pathways

The biological activities of acetoxyindole derivatives are diverse and largely depend on the substitution pattern. The most studied derivatives are those related to psilocin, which are known to interact with serotonin receptors, particularly the 5-HT₂A receptor.

Serotonin 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), by agonists such as psilocin (the active metabolite of 4-acetoxy-DMT) initiates a complex intracellular signaling cascade. This pathway is central to the psychedelic effects of these compounds.

Monoamine Oxidase Inhibition

Some indole derivatives are known to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin. While specific quantitative data for a broad range of acetoxyindoles as MAO inhibitors is not extensively available in a comparative format, this remains an area of interest for drug development, particularly in the context of antidepressants.

Experimental Protocols

Synthesis of 4-Acetoxyindole

This protocol describes the acetylation of 4-hydroxyindole to produce 4-acetoxyindole.

Materials:

-

4-Hydroxyindole

-

Dichloromethane (DCM)

-

Pyridine

-

Acetic Anhydride

-

20% Aqueous Citric Acid Solution

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Heptane

Procedure:

-

Charge a reaction vessel with 4-hydroxyindole (1 equivalent) under a nitrogen atmosphere.

-

Add DCM (6 volumes based on the 4-hydroxyindole charge).

-

Cool the reaction mixture to 0-5 °C.

-

Add pyridine (1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

-

Add acetic anhydride (1.1 equivalents) dropwise, again maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to 20-25 °C over 1-1.5 hours and stir for an additional 3 hours.

-

Monitor the reaction for completion by a suitable analytical method (e.g., TLC or LC-MS).

-

Wash the reaction mixture three times with 20% aqueous citric acid solution (3 volumes each).

-

Wash the organic layer once with saturated NaHCO₃ solution (3 volumes).

-

Dry the DCM solution over MgSO₄, filter, and concentrate to half its volume by distillation.

-

Add heptane (6 volumes) and continue distillation to precipitate the product.

-

Cool the mixture to 15-25 °C and collect the solid product by filtration.

-

Wash the solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general fluorometric method for assessing the inhibition of MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Phosphate buffer (0.1 M, pH 7.4)

-

Kynuramine (substrate)

-

Test compounds (acetoxyindole derivatives)

-

Reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

-

2 N Sodium Hydroxide (NaOH)

-

96-well black plates

-

Fluorometer

Procedure:

-

Prepare stock solutions of MAO-A and MAO-B enzymes in phosphate buffer.

-

Dilute the enzyme stocks to their final working concentrations in the assay buffer.

-

Prepare a stock solution of kynuramine in sterile deionized water and dilute to the final concentration in the assay buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

In a 96-well black plate, add the test compound or reference inhibitor solution.

-

Add the diluted MAO-A or MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37 °C.

-

Initiate the reaction by adding the kynuramine solution to each well.

-

Incubate the plate for 20 minutes at 37 °C.

-

Terminate the reaction by adding 2 N NaOH to each well.

-

Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

-

Calculate the percent inhibition and determine the IC₅₀ values for each compound.

Conclusion

The journey of acetoxyindole compounds, from their peripheral role in the study of natural psychedelics to their establishment as versatile synthetic building blocks, showcases a fascinating chapter in medicinal chemistry. While the 4-substituted derivatives have garnered significant attention due to their psychoactive potential, the broader class of acetoxyindoles holds promise in various therapeutic areas. The continued exploration of their synthesis, physicochemical properties, and biological activities will undoubtedly unveil new opportunities for drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents.

The Pharmacological Potential of 1-Acetoxyindole: A Technical Overview for Drug Discovery Professionals

An In-depth Examination of a Promising Scaffold in Medicinal Chemistry

Abstract

1-Acetoxyindole, a reactive ester of 1-hydroxyindole, represents a molecule of significant interest in medicinal chemistry, not as a direct therapeutic agent, but as a potential prodrug and a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, chemical properties, and inferred pharmacological profile based on its relationship with biologically active indole derivatives. Due to its inherent instability, direct pharmacological data on this compound is scarce; however, its role as a precursor to 1-hydroxyindole and the broader utility of the acetoxyindole scaffold in the synthesis of complex therapeutic agents underscore its importance for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and metabolic pathways to facilitate further investigation and application of this intriguing molecule.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] N-substituted indoles, in particular, have garnered attention for their unique chemical and pharmacological properties. Among these, this compound stands out due to its chemical reactivity and its potential to serve as a masked form of 1-hydroxyindole, a compound associated with various biological effects.[1] This guide aims to consolidate the available technical information on this compound, providing a foundation for its potential applications in pharmacological research and drug development.

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives primarily involves the acylation of the corresponding N-hydroxyindole precursor. Several synthetic routes have been reported, highlighting the accessibility of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of acetoxyindole isomers is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for designing synthetic and analytical protocols.

| Property | This compound | 4-Acetoxyindole | 3-Acetoxyindole |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂[3][4] | C₁₀H₉NO₂[5] |

| Molecular Weight | 175.18 g/mol | 175.19 g/mol [3][4] | 175.18 g/mol [5] |

| Appearance | - | Off-white powder[3] | Cream-colored or light brown powder[5] |

| Melting Point | - | 100-102 °C[3][4] | - |

| Boiling Point | - | 339.1 °C at 760 mmHg[3] | - |

| Solubility | - | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[3] | - |

| CAS Number | Not available | 5585-96-6[3] | 608-08-2[5] |

Synthesis of this compound

The synthesis of this compound has been achieved through the reduction of 2-nitrophenylacetaldehyde, which forms the unstable 1-hydroxyindole that is subsequently "trapped" by acetylation.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Reduction: 2-Nitrophenylacetaldehyde is reduced to form the unstable 1-hydroxyindole.

-

Trapping/Acetylation: The resulting 1-hydroxyindole is immediately treated with an acetylating agent (e.g., acetic anhydride) to yield this compound.

-

Purification: The final product can be purified by distillation.

A generalized one-pot synthesis for novel 1-acyloxyindoles has also been described, which can be adapted for this compound. This involves the reduction of a nitro ketoester substrate, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step.[1]

Synthesis of 4-Acetoxyindole

4-Acetoxyindole is a more stable and well-characterized isomer. Its synthesis typically starts from 4-hydroxyindole.

Experimental Protocol: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole [7][8]

-

Reaction Setup: 4-Hydroxyindole is placed in a vessel under a nitrogen atmosphere with dichloromethane (DCM) as the solvent.

-

Cooling: The reaction mixture is cooled to 0-5°C.

-

Base Addition: Pyridine (1.2 equivalents) is added dropwise at 0-5°C.

-

Acetylation: Acetic anhydride (1.1 equivalents) is added dropwise at 0-5°C.

-

Warming and Stirring: The reaction is warmed to 20-25°C and stirred for several hours.

-

Workup: The reaction is washed sequentially with 20% aqueous citric acid solution and saturated sodium bicarbonate solution.

-

Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

Precipitation and Isolation: Heptane is added to precipitate the product, which is then collected by filtration and dried under vacuum.

Caption: Workflow for the synthesis of 4-Acetoxyindole.

Chemical Instability and Prodrug Potential

A critical characteristic of this compound is its instability. It readily undergoes hydrolysis, especially under mildly acidic or basic conditions, to yield 1-hydroxyindole and acetic acid.[1] This lability of the N-O-acyl bond is a key consideration for its handling and potential application.

Caption: Metabolic hydrolysis of this compound.

This inherent instability suggests that this compound could function as a prodrug for 1-hydroxyindole.[1] The acetyl group can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Once in a physiological environment, enzymatic or spontaneous hydrolysis would release the active 1-hydroxyindole moiety.

Potential Pharmacological Profile

While direct pharmacological studies on this compound are lacking, its potential biological activities can be inferred from its hydrolysis product, 1-hydroxyindole, and the broader class of N-substituted indoles.

Inferred Activity from 1-Hydroxyindole

1-Hydroxyindole derivatives have been reported to exhibit a range of biological properties, suggesting potential therapeutic avenues for a this compound-based prodrug strategy. These activities include:

-

Antitumor Activity: Some 1-hydroxyindole derivatives have shown inhibitory effects on lactate dehydrogenase isoform A (LDH-A), a target in cancer metabolism.[1]

-

Antibiotic Effects [1]

-

Platelet Aggregation Inhibition [1]

Role as a Synthetic Intermediate

The acetoxyindole scaffold is a valuable building block in the synthesis of various pharmacologically active compounds. This underscores the importance of understanding its chemistry for the development of novel therapeutics.

-

Psilocybin and its Analogs: 4-Acetoxyindole is a key intermediate in the synthesis of psilocybin, a naturally occurring psychedelic compound being investigated for the treatment of depression and other psychiatric disorders.[3][4]

-

HIV-1 Attachment Inhibitors: The 4-acetoxyindole structure is utilized in the preparation of inhibitors of HIV-1 attachment.[3]

-

Prostanoid EP3 Receptor Antagonists: It serves as a reactant in the synthesis of prostanoid EP3 receptor antagonists, which have potential as novel antiplatelet agents.[3]

Caption: Synthetic applications of the acetoxyindole scaffold.

Future Directions and Conclusion

This compound presents a compelling case for further investigation. While its instability has limited direct pharmacological assessment, this very property makes it an attractive candidate for a prodrug approach targeting the release of 1-hydroxyindole. Future research should focus on:

-

Quantitative analysis of hydrolysis kinetics under various physiological conditions to validate its prodrug potential.

-

In vitro and in vivo studies to confirm that the biological activities of 1-hydroxyindole are recapitulated following the administration of this compound.

-

Exploration of substituted this compound derivatives to modulate stability, pharmacokinetic properties, and target engagement.

-

Toxicological evaluation to ensure the safety of this chemical entity and its metabolites.

References

- 1. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. 4-Acetoxyindole|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Indoxyl acetate | C10H9NO2 | CID 11841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. guidechem.com [guidechem.com]

- 8. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

The Versatility of 4-Acetoxyindole as a Synthetic Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyindole is a versatile synthetic intermediate prized for its utility in the construction of a wide array of complex indole-containing molecules. Its protected hydroxyl group at the 4-position allows for selective functionalization at other positions of the indole nucleus, most notably the nucleophilic 3-position. This strategic protection makes 4-acetoxyindole a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1][2][3] The acetoxy group can be readily removed under mild conditions, revealing the 4-hydroxyindole moiety, which is a key structural feature in many biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4-acetoxyindole and its subsequent use in the preparation of key synthetic targets.

Synthesis of 4-Acetoxyindole

The most common and efficient method for the preparation of 4-acetoxyindole is the acetylation of 4-hydroxyindole. This reaction proceeds in high yield and provides a product of high purity suitable for use in subsequent synthetic steps.

Quantitative Data for the Synthesis of 4-Acetoxyindole

| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 4-Hydroxyindole | Acetic anhydride, Pyridine | Dichloromethane (DCM) | 4-5 hours | 0-25 | 99.2 |

Experimental Protocol: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole[4]

-

Reaction Setup: A reaction vessel is charged with 4-hydroxyindole (1 equivalent) and dichloromethane (6 volumes based on the 4-hydroxyindole charge) under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to 0-5°C using an ice bath.

-

Addition of Pyridine: Pyridine (1.2 equivalents) is added dropwise to the cooled mixture, maintaining the temperature between 0-5°C.

-

Addition of Acetic Anhydride: Acetic anhydride (1.1 equivalents) is added dropwise, ensuring the temperature remains between 0-5°C.

-

Warming to Room Temperature: The reaction mixture is allowed to warm to 20-25°C over 1-1.5 hours and is then stirred at this temperature for an additional 3 hours.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup:

-

The reaction mixture is washed three times with a 20% aqueous citric acid solution (3 volumes each time).

-

The organic layer is then washed once with a saturated aqueous sodium bicarbonate solution (3 volumes).

-

-

Drying and Concentration: The dichloromethane solution is dried over magnesium sulfate (MgSO₄), filtered, and concentrated to half its volume by distillation.

-

Crystallization: Heptane (6 volumes) is added, and further dichloromethane is removed by distillation to induce precipitation of the product.

-

Isolation and Drying: The reaction mixture is cooled to 15-25°C, and the solid product is collected by filtration. The solid is washed with heptane (1 volume) and dried under vacuum at 60°C overnight to yield 4-acetoxyindole.

Caption: Synthetic pathway for 4-acetoxyindole.

Application in the Synthesis of Psilocin Analogs

4-Acetoxyindole is a key precursor in the synthesis of psilocin and its analogs. Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a naturally occurring psychedelic prodrug. The following protocol outlines the conversion of 4-acetoxyindole to psilocin.

Synthetic Pathway to Psilocin from 4-Acetoxyindole

The synthesis involves a three-step sequence starting from 4-acetoxyindole:

-

Acylation: Reaction with oxalyl chloride to form 4-acetoxy-3-indoleglyoxylyl chloride.

-

Amidation: Subsequent reaction with dimethylamine to yield the corresponding ketoamide.

-

Reduction: Reduction of the ketoamide and the 4-acetoxy group to afford psilocin.

Caption: Synthesis of Psilocin from 4-Acetoxyindole.

Experimental Protocol: Synthesis of Psilocin from 4-Acetoxyindole[3]

Step 1: Acylation of 4-Acetoxyindole

-

In a reaction vessel, suspend 4-acetoxyindole in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0°C.

-

Slowly add a solution of oxalyl chloride in diethyl ether.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

The resulting solid, 4-acetoxy-3-indoleglyoxylyl chloride, is filtered and washed with cold diethyl ether. Note: This intermediate can be moisture-sensitive and is often used directly in the next step.

Step 2: Amidation with Dimethylamine

-

Suspend the crude 4-acetoxy-3-indoleglyoxylyl chloride in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0°C.

-

Add a solution of dimethylamine in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the ketoamide.

Step 3: Reduction to Psilocin

-

In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.

-

Add a solution of the ketoamide from the previous step in THF to the LAH suspension at 0°C.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting solids are filtered off, and the filtrate is concentrated.

-

The crude product is purified by column chromatography to afford psilocin.

Representative Data for Psilocin Synthesis

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Acetoxy-3-indoleglyoxylyl chloride | C₁₂H₈ClNO₃ | 249.65 | Not Isolated |

| 4-Acetoxy-3-(N,N-dimethylglyoxyl)indole | C₁₄H₁₄N₂O₃ | 274.28 | >85 (over 2 steps) |

| Psilocin | C₁₂H₁₆N₂O | 204.27 | ~70 (from ketoamide) |

Application in the Synthesis of O-Acetylpsilocin (Psilacetin) via the Mannich Reaction

4-Acetoxyindole can be directly converted to O-acetylpsilocin (psilacetin or 4-acetoxy-N,N-dimethyltryptamine), a prodrug of psilocin, through a Mannich reaction. This one-step procedure introduces the dimethylaminomethyl group at the 3-position.

Experimental Protocol: Mannich Reaction of 4-Acetoxyindole

-

Reagent Preparation: In a reaction flask, cool a mixture of acetic acid and ethanol to 0°C.

-

Addition of Reagents: To the cooled solution, add an aqueous solution of dimethylamine followed by an aqueous solution of formaldehyde.

-

Addition of 4-Acetoxyindole: Add 4-acetoxyindole to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: Basify the reaction mixture with a cold aqueous solution of sodium hydroxide and extract the product with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield O-acetylpsilocin.

Caption: Mannich reaction for O-acetylpsilocin synthesis.

Representative Spectroscopic Data for O-Acetylpsilocin

| Analysis | Data |

| ¹H NMR (CDCl₃, δ) | ~8.1 (br s, 1H, NH), 7.2-6.8 (m, 4H, Ar-H), 3.5 (s, 2H, CH₂), 2.3 (s, 6H, N(CH₃)₂), 2.2 (s, 3H, OCOCH₃) |

| ¹³C NMR (CDCl₃, δ) | ~170.1, 145.2, 137.5, 124.0, 122.8, 115.9, 115.3, 110.2, 108.6, 60.5, 45.3, 21.0 |

| IR (KBr, cm⁻¹) | ~3400 (N-H), 1760 (C=O, ester), 1200 (C-O) |

| MS (ESI) | m/z 247.1 [M+H]⁺ |

Deprotection of 4-Acetoxyindole

The acetoxy group of 4-acetoxyindole can be easily removed to regenerate 4-hydroxyindole, which can be a desired final product or an intermediate for further reactions.

Experimental Protocol: Hydrolysis of 4-Acetoxyindole

-

Reaction Setup: Dissolve 4-acetoxyindole in methanol in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of a base such as sodium hydroxide or potassium carbonate.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Neutralization: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield 4-hydroxyindole.

Caption: Deprotection of 4-acetoxyindole to 4-hydroxyindole.

Conclusion

4-Acetoxyindole is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the efficient synthesis of biologically significant molecules such as psilocin and its derivatives. The protocols provided herein offer robust methods for the preparation and subsequent functionalization of 4-acetoxyindole, making it an essential tool for researchers in medicinal chemistry and drug development. The straightforward protection and deprotection of the 4-hydroxyl group, combined with the reactivity of the indole core, ensures that 4-acetoxyindole will continue to be a key building block in the synthesis of complex indole alkaloids and novel pharmaceutical agents.

References

Application Notes and Protocols: 4-Acetoxyindole in Pharmaceutical Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxyindole is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceutically active compounds. Its indole core, functionalized with a reactive acetoxy group, makes it a valuable precursor for a variety of indole derivatives. This document provides detailed application notes and experimental protocols for the use of 4-acetoxyindole in the synthesis of key pharmaceutical compounds, with a primary focus on the well-documented synthesis of psilocin. Additionally, it explores the broader utility of 4-acetoxyindole in medicinal chemistry and provides insights into the biological signaling pathways of its derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. 4-Acetoxyindole serves as a stable and reactive starting material for the elaboration of this scaffold, particularly for modifications at the 3- and 4-positions of the indole ring. Its primary and most well-documented application is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive compound with therapeutic potential for various neurological and psychiatric disorders. The acetoxy group serves as a convenient protecting group for the 4-hydroxyl functionality, which can be readily removed in the final synthetic steps.

Beyond its role in psychedelic research, 4-acetoxyindole is a precursor for a range of other pharmacologically relevant molecules, including potential anti-inflammatory and anti-cancer agents. Its utility stems from the ability to undergo various chemical transformations, including electrophilic substitution at the 3-position and modification of the acetoxy group.

Synthesis of Psilocin from 4-Acetoxyindole

The most prominent application of 4-acetoxyindole is in the multi-step synthesis of psilocin. This synthetic route typically involves three key transformations: acylation of the indole C3 position, amidation, and subsequent reduction.

Overall Synthetic Scheme

Caption: Synthetic pathway from 4-acetoxyindole to psilocin.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate (Ketoamide Intermediate)

This two-step, one-pot procedure details the acylation of 4-acetoxyindole and subsequent amidation to form the key ketoamide intermediate.

-

Acylation:

-

To a solution of 4-acetoxyindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.1 - 1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at 0 °C for 15-30 minutes. The formation of a yellow precipitate, 3-(2-chloro-2-oxoacetyl)-1H-indol-4-yl acetate, may be observed.

-

Note: It is crucial to use fresh, high-quality oxalyl chloride to avoid side reactions.

-

-

Amidation:

-

To the reaction mixture containing the crude acyl chloride, add a solution of dimethylamine (2.0 - 3.0 eq) in tetrahydrofuran (THF) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The reaction product, 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate, will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether and water to remove excess reagents and salts.

-

Dry the solid under vacuum to yield the ketoamide intermediate.

-

Protocol 2: Synthesis of Psilocin

This protocol describes the reduction of the ketoamide intermediate to psilocin.

-

Reduction:

-

Prepare a suspension of lithium aluminum hydride (LAH) (2.0 - 4.0 eq) in anhydrous THF in a flask equipped with a reflux condenser under an inert atmosphere.

-

To this suspension, add a solution of 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-3 hours.

-

Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure.

-

The crude psilocin can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to afford white crystals.

-

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |

| 1. Acylation/Amidation | 4-Acetoxyindole | 3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate | Oxalyl chloride, Dimethylamine | >80% | [1] |

| 2. Reduction | Ketoamide Intermediate | Psilocin (4-hydroxy-N,N-dimethyltryptamine) | Lithium aluminum hydride (LAH) | ~56% - >85% | [1][2] |

| Overall | 4-Acetoxyindole | Psilocin | ~45-70% |

Note: Yields are highly dependent on reaction scale, purity of reagents, and experimental conditions.

Other Pharmaceutical Applications of 4-Acetoxyindole

While the synthesis of psilocin is the most extensively documented application, 4-acetoxyindole is a versatile precursor for other indole-based pharmaceutical compounds. The indole nucleus is a common motif in drugs targeting a wide range of conditions.[3][4]

-

Anti-inflammatory and Anti-cancer Agents: The indole ring system is a core component of many compounds with anti-inflammatory and anti-cancer properties. 4-Acetoxyindole can be utilized to synthesize derivatives for screening in these therapeutic areas.[5]

-

Neurological Disorders: As a close analog to serotonin, indole derivatives often exhibit activity at various serotonin receptors, making them attractive candidates for the development of drugs targeting neurological and psychiatric conditions.[5]

-

HIV Attachment Inhibitors: While direct synthesis from 4-acetoxyindole is not prominently reported, the broader class of indole derivatives has been investigated as HIV-1 attachment inhibitors.[6][7][8][9]

-

Prostanoid EP3 Antagonists: Similarly, the indole scaffold is present in some prostanoid receptor modulators, suggesting a potential, though less explored, application for 4-acetoxyindole in this area.

Further research and exploration are required to fully elucidate the potential of 4-acetoxyindole as a starting material for novel therapeutics beyond the tryptamine family.

Biological Activity and Signaling Pathways of Psilocin

Psilocin, the primary psychoactive metabolite of psilocybin, exerts its effects primarily through its interaction with serotonin receptors, most notably the 5-HT2A receptor.

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by psilocin initiates a downstream signaling cascade mediated by the Gq/11 protein. This cascade is central to the psychedelic effects of the compound.

Caption: Downstream signaling pathway of the 5-HT2A receptor activated by psilocin.

The binding of psilocin to the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with the increased Ca²⁺ levels, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of cellular responses, including modulation of neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive changes associated with psilocin.[3][10]

Conclusion

4-Acetoxyindole is a valuable and versatile starting material in pharmaceutical synthesis, with its most significant and well-documented application being the efficient synthesis of psilocin. The straightforward and relatively high-yielding synthetic route makes it an important precursor for research into the therapeutic potential of psychedelic compounds. While its application in the synthesis of other pharmaceutical agents is less defined in publicly available literature, its inherent reactivity and the prevalence of the indole scaffold in drug discovery suggest a broad potential for future applications. The understanding of the biological targets and signaling pathways of 4-acetoxyindole derivatives, such as psilocin, is crucial for the rational design of new and improved therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veranova.com [veranova.com]

- 6. Inhibitors of HIV-1 attachment. Part 10. The discovery and structure-activity relationships of 4-azaindole cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

Application Notes: 4-Acetoxyindole in Agrochemical Development

Introduction

4-Acetoxyindole is a versatile synthetic intermediate recognized for its role as a precursor in the development of a new generation of agrochemicals.[1][2][3][4] The indole scaffold, inherent to 4-acetoxyindole, is a common feature in many biologically active molecules, including those with fungicidal, herbicidal, and insecticidal properties. The 4-acetoxy functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of indole derivatives. Research has shown that substitution at the 4-position of the indole ring can significantly influence the biological activity of the resulting compounds, making 4-acetoxyindole a valuable starting material for agrochemical discovery and optimization.

Key Applications in Agrochemical Development

-

Fungicide Development: 4-Acetoxyindole serves as a key building block for the synthesis of novel fungicides. By modifying the acetoxy group or other positions on the indole ring, researchers can develop compounds with potent activity against a wide range of plant pathogenic fungi. Studies on related indole derivatives have demonstrated that substitutions at various positions can enhance antifungal efficacy. For instance, the introduction of small, electron-withdrawing substituents at the 4-position of the indole ring has been shown to significantly boost antifungal activity.

-

Herbicide Development: The indole nucleus is also a feature in certain classes of herbicides. 4-Acetoxyindole can be utilized as a starting material to create derivatives that target specific biochemical pathways in weeds, such as the inhibition of essential enzymes like Acetyl-CoA carboxylase (ACCase).

-

Insecticide Development: While less common, the indole structure can be found in some insecticidal compounds. The versatility of 4-acetoxyindole allows for its incorporation into synthetic pathways aimed at producing new insecticides with novel modes of action.

Featured Application: Development of Indole-Based Fungicides